

Spectroscopic comparison between Methyl 4phenyloct-2-ynoate and its saturated analog

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Compound of Interest

Compound Name: Methyl 4-phenyloct-2-ynoate

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A Spectroscopic Showdown: Unmasking the Unsaturation in Methyl 4-phenyloct-2-ynoate

A detailed comparative analysis of the spectroscopic signatures of **Methyl 4-phenyloct-2-ynoate** and its saturated counterpart, Methyl 4-phenyloctanoate, reveals key differences arising from the presence of a carbon-carbon triple bond. This guide provides predicted spectroscopic data, detailed experimental protocols, and a visual representation of the structural distinctions for researchers in drug development and chemical analysis.

The introduction of an alkyne functional group into a molecule significantly alters its electronic and structural properties, which in turn leads to distinct and predictable changes in its spectroscopic characteristics. This guide presents a predictive comparison of **Methyl 4-phenyloct-2-ynoate** and Methyl 4-phenyloctanoate, highlighting the diagnostic spectral features that arise from the triple bond. The data presented herein is synthesized from established spectroscopic principles and data from analogous structures, offering a valuable reference for the identification and characterization of similar compounds.

Comparative Spectroscopic Data

The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the two compounds are summarized below. These tables illustrate the key differences in chemical shifts, vibrational frequencies, and fragmentation patterns.



Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Assignment	Methyl 4-phenyloct- 2-ynoate (Predicted)	Methyl 4- phenyloctanoate (Predicted)	Key Differences
-OCH₃	~3.7 ppm (s)	~3.6 ppm (s)	Minimal difference.
Ph-H	~7.2-7.4 ppm (m)	~7.1-7.3 ppm (m)	Minimal difference.
-CH(Ph)-	~3.6 ppm (t)	~2.6 ppm (m)	Significant downfield shift for the proton adjacent to the phenyl group in the saturated analog due to proximity to the ester.
-CH ₂ - (adjacent to alkyne)	~2.4 ppm (t)	-	Absent in the saturated analog.
-CH ₂ - (alkyl chain)	~1.3-1.6 ppm (m)	~1.2-1.8 ppm (m)	Broader range of overlapping signals in the saturated analog.
-CH₃ (terminal)	~0.9 ppm (t)	~0.9 ppm (t)	Minimal difference.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)



Assignment	Methyl 4-phenyloct- 2-ynoate (Predicted)	Methyl 4- phenyloctanoate (Predicted)	Key Differences
C=O	~154 ppm	~174 ppm	Significant upfield shift for the ester carbonyl in the unsaturated compound due to conjugation with the alkyne.
C≡C	~75 ppm, ~90 ppm	-	Diagnostic peaks for the alkyne carbons are absent in the saturated analog.[1][2]
-OCH₃	~52 ppm	~51 ppm	Minimal difference.
Phenyl C	~127-140 ppm	~126-142 ppm	Minimal difference in range, but individual shifts will vary.
-CH(Ph)-	~35 ppm	~45 ppm	Downfield shift in the saturated analog.
Alkyl C	~14-31 ppm	~14-36 ppm	Different chemical shifts for the carbons in the alkyl chain due to the influence of the alkyne.

Table 3: Predicted IR Data (neat)



Functional Group	Methyl 4-phenyloct- 2-ynoate (Predicted)	Methyl 4- phenyloctanoate (Predicted)	Key Differences
C≡C Stretch	\sim 2230 cm $^{-1}$ (weak to medium)	Absent	A key diagnostic peak for the alkyne.[3][4]
C=O Stretch	~1715 cm ⁻¹ (strong)	~1740 cm ⁻¹ (strong)	The carbonyl stretch is at a lower wavenumber in the unsaturated ester due to conjugation.[5]
sp ³ C-H Stretch	~2850-2960 cm ⁻¹	~2850-2960 cm ⁻¹	Present in both, but with different fine structure.
Aromatic C-H Stretch	~3030 cm ⁻¹	~3030 cm ⁻¹	Present in both.
C-O Stretch	~1250 cm ⁻¹	~1200 cm ⁻¹	Shifted to a higher wavenumber in the unsaturated ester.

Table 4: Predicted Mass Spectrometry Data (EI)

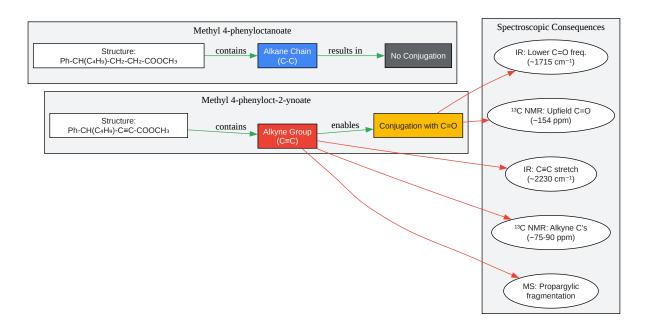


Feature	Methyl 4-phenyloct- 2-ynoate (Predicted)	Methyl 4- phenyloctanoate (Predicted)	Key Differences
Molecular Ion (M+)	m/z 244	m/z 248	Reflects the difference in molecular weight due to the two double bonds.
Key Fragments	Fragments resulting from cleavage at the propargylic position. Loss of the butyl group.	McLafferty rearrangement is likely, leading to a prominent peak. Cleavage at the benzylic position.	The fragmentation pattern of the unsaturated compound will be dominated by the stable propargyl cation.

Structural Differences and Spectroscopic Impact

The presence of the rigid, linear alkyne moiety in **Methyl 4-phenyloct-2-ynoate** is the primary driver of the observed spectroscopic differences. This structural feature restricts conformational flexibility and influences the electronic environment of neighboring functional groups.





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Caption: Key structural differences and their spectroscopic consequences.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay: 1.0 s

Spectral width: 20 ppm

¹³C NMR Parameters:

Pulse sequence: zgpg30 (proton decoupled)

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 240 ppm

 Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For neat analysis, place a small drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.



· Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16

• Data Processing: Process the interferogram using the spectrometer software to obtain the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation and purification.
- Instrumentation: Use a GC-MS system operating in electron ionization (EI) mode.
- · GC Parameters:

Column: HP-5ms (30 m x 0.25 mm x 0.25 μm)

Carrier gas: Helium

Inlet temperature: 250 °C

Oven program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

MS Parameters:

Ionization mode: Electron Ionization (EI)

Electron energy: 70 eV

Mass range: m/z 40-500

Ion source temperature: 230 °C



 Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

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